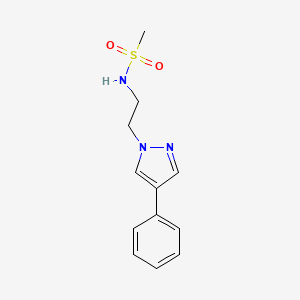

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a compound that belongs to the class of pyrazolines . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

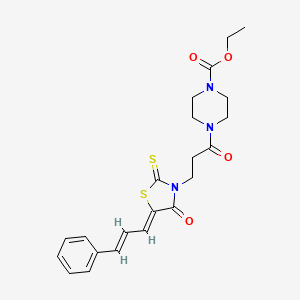

Synthesis Analysis

The synthesis of pyrazoline derivatives like “this compound” can be achieved through various strategies. One such method involves the reaction of 3a–c and 5a–f with PdCl2 in toluene in the presence of triethylamine . This reaction yielded nine NNN pincer Pd (II) complexes 6a–i in 15–91% yields .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be determined using techniques like 1H, 13C NMR spectra, and HRMS . Additionally, the molecular structures of complexes 6a and 6i have also been determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using techniques like 1H, 13C NMR spectra, and HRMS . For example, one of the synthesized compounds was found to be a white solid with a melting point of 147–150 °C .Aplicaciones Científicas De Investigación

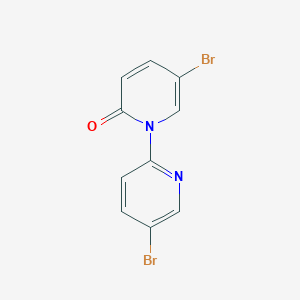

Cyclooxygenase-2 (COX-2) Inhibitory Activity Research has demonstrated that methanesulfonamide derivatives, particularly those incorporating the 1,5-diarylpyrazole scaffold, exhibit potent inhibitory activity against COX-2, an enzyme implicated in inflammation and pain. A study by Singh et al. (2004) revealed that positioning the methanesulfonamide group at specific locations on the phenyl ring significantly enhances COX-2 inhibition, with certain derivatives showing IC(50) values as low as 30 nM. This finding underscores the compound's relevance in the design of selective COX-2 inhibitors with potential therapeutic applications (Singh et al., 2004).

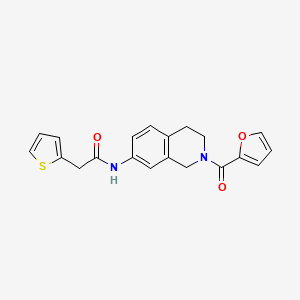

Catalytic Applications and Ligand Synthesis The versatility of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is also evident in its role in catalysis and ligand synthesis. Carrión et al. (2007) explored its utility in synthesizing ruthenium complexes for transfer hydrogenation processes. These complexes, featuring substituted bis(pyrazolyl)methane ligands, demonstrated significant catalytic activity, highlighting the compound's potential in industrial and synthetic chemistry applications (Carrión et al., 2007).

Antibacterial and Antimicrobial Properties Further extending its scientific applications, derivatives of this compound have been evaluated for their antibacterial and antimicrobial properties. Azab et al. (2013) synthesized heterocyclic compounds containing the sulfonamido moiety, demonstrating significant antibacterial activity. This suggests the compound's potential as a scaffold for developing new antibacterial agents (Azab et al., 2013).

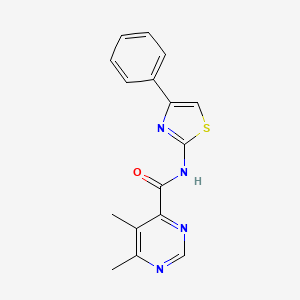

Structural and Supramolecular Chemistry The structural and supramolecular aspects of this compound derivatives have also been a focus of study. Dey et al. (2015) conducted a structural analysis of nimesulide triazole derivatives, providing insight into the effect of substitution on supramolecular assembly. Such studies are crucial for understanding the molecular interactions and designing molecules with desired physical and chemical properties (Dey et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

For instance, NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been used in catalytic reactions

Mode of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.

Biochemical Pathways

Pyrazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities

Result of Action

Compounds with similar structures have shown promising results in various biological activities

Propiedades

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-18(16,17)14-7-8-15-10-12(9-13-15)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPFAECPWGEDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)

![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)

![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)

![7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2922752.png)

![(2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2922756.png)

![N,1,9-trimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2922757.png)